

4',5'-Dimethoxy-2'-methylacetophenone chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4',5'-Dimethoxy-2'-methylacetophenone

Cat. No.: B1363962

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of **4',5'-Dimethoxy-2'-methylacetophenone**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4',5'-Dimethoxy-2'-methylacetophenone**, a substituted acetophenone of interest to researchers and professionals in organic synthesis and drug development. This document delves into its core chemical properties, synthesis, and potential applications, offering field-proven insights grounded in established chemical principles.

Introduction and Significance

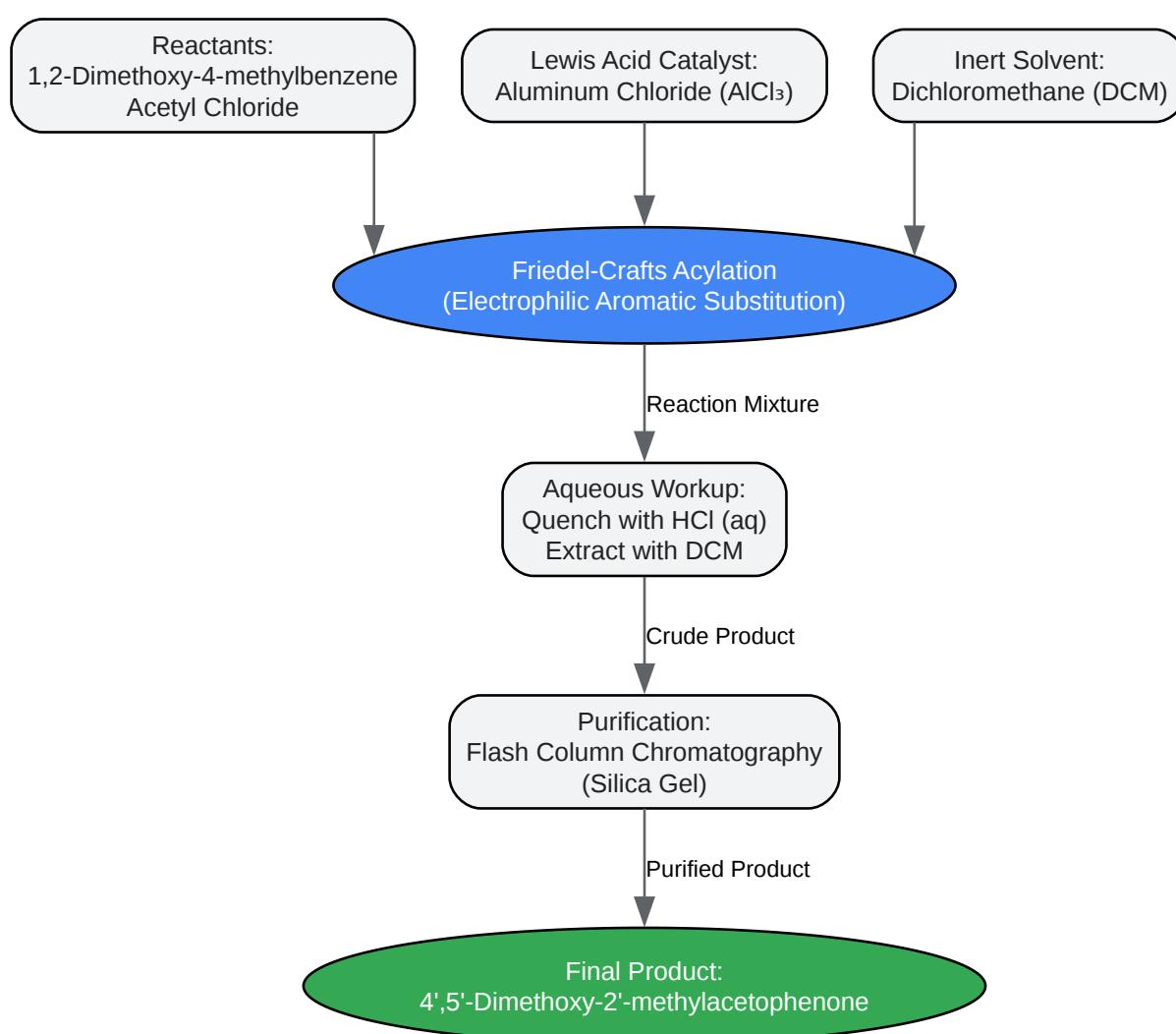
4',5'-Dimethoxy-2'-methylacetophenone (CAS No. 24186-66-1) is an aromatic ketone.^[1] Its structure, featuring a benzene ring substituted with two methoxy groups, a methyl group, and an acetyl group, makes it a valuable intermediate in organic synthesis. The specific arrangement of these functional groups offers multiple reaction sites and influences the molecule's overall reactivity, solubility, and spectroscopic characteristics. Understanding these properties is crucial for its effective utilization in the synthesis of more complex molecules, including potential pharmaceutical compounds.

Physicochemical and Computational Properties

The physical and chemical properties of a compound are foundational to its application in research and development. These parameters dictate its behavior in different solvents, its stability, and its potential interactions with other molecules. The key properties of **4',5'-Dimethoxy-2'-methylacetophenone** are summarized below.

Property	Value	Source
CAS Number	24186-66-1	[1] [2]
Molecular Formula	C ₁₁ H ₁₄ O ₃	[1] [3]
Molecular Weight	194.23 g/mol	[1] [2]
IUPAC Name	1-(4,5-dimethoxy-2-methylphenyl)ethanone	[2]
Purity	≥98%	[1]
Topological Polar Surface Area (TPSA)	35.53 Å ²	[1]
logP (Octanol-Water Partition Coefficient)	2.21482	[1]
Hydrogen Bond Acceptors	3	[1]
Hydrogen Bond Donors	0	[1]
Rotatable Bonds	3	[1]

These computational chemistry data points suggest that the molecule has moderate lipophilicity (logP) and a relatively small polar surface area, which are important considerations in drug design for predicting membrane permeability and oral bioavailability.


Synthesis Pathway: A Mechanistic Approach

While specific, published synthetic procedures for **4',5'-Dimethoxy-2'-methylacetophenone** are not abundant, a logical and efficient route is the Friedel-Crafts acylation of 1,2-dimethoxy-4-methylbenzene. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.

The causality behind this choice of reaction is twofold:

- **High Regioselectivity:** The electron-donating methoxy and methyl groups on the benzene ring activate it towards electrophilic substitution. The directing effects of these groups would favor acylation at the position ortho to the methyl group and para to one of the methoxy groups, leading to the desired product.
- **Efficiency:** Friedel-Crafts acylation is a well-established and generally high-yielding reaction for the synthesis of aryl ketones.

A proposed workflow for this synthesis is outlined below.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **4',5'-Dimethoxy-2'-methylacetophenone**.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure based on established methods for the acylation of activated aromatic rings.

- **Reaction Setup:** To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl_3) and an inert solvent such as dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.
- **Addition of Reactants:** Dissolve 1,2-dimethoxy-4-methylbenzene and acetyl chloride in DCM. Add this solution dropwise to the stirred AlCl_3 suspension while maintaining the temperature at 0°C. **Rationale:** The slow addition and low temperature help to control the exothermic reaction and prevent side reactions.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching and Workup:** Once the reaction is complete, carefully pour the mixture over crushed ice and acidify with dilute hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.
- **Extraction and Drying:** Transfer the mixture to a separatory funnel and extract the product into the organic layer (DCM). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- **Purification:** Remove the solvent under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel to yield pure **4',5'-Dimethoxy-2'-methylacetophenone**.

Spectroscopic Characterization

The structure of **4',5'-Dimethoxy-2'-methylacetophenone** can be unequivocally confirmed through a combination of spectroscopic techniques. Based on its structure and data from analogous compounds, the following spectral characteristics are expected[4]:

- ^1H NMR:
 - Two singlets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two aromatic protons.
 - Two singlets around δ 3.8-4.0 ppm, representing the two methoxy (OCH_3) groups.
 - A singlet around δ 2.5 ppm for the acetyl ($\text{C}(=\text{O})\text{CH}_3$) methyl protons.
 - A singlet around δ 2.2-2.4 ppm for the aromatic methyl ($\text{Ar}-\text{CH}_3$) protons.
- ^{13}C NMR:
 - A signal downfield (δ > 190 ppm) for the carbonyl carbon of the ketone.
 - Signals in the aromatic region (δ 110-160 ppm) for the six carbons of the benzene ring.
 - Signals around δ 55-60 ppm for the carbons of the methoxy groups.
 - Signals for the two methyl carbons (acetyl and aromatic) in the upfield region (δ 20-30 ppm).
- IR Spectroscopy:
 - A strong absorption band around $1670\text{-}1690\text{ cm}^{-1}$ corresponding to the $\text{C}=\text{O}$ stretch of the aryl ketone.^[5]
 - C-H stretching vibrations for the aromatic and aliphatic protons.
 - C-O stretching bands for the methoxy groups.
- Mass Spectrometry:
 - The molecular ion peak (M^+) would be observed at an m/z corresponding to the molecular weight of 194.23.

Applications in Research and Drug Development

While specific applications for **4',5'-Dimethoxy-2'-methylacetophenone** are not extensively documented, its structural motifs are present in various biologically active molecules. Acetophenone derivatives are known to be versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals.^[6] For instance, substituted acetophenones are precursors to chalcones, flavonoids, and other heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory and analgesic properties.^[7]

The presence of the dimethoxy-phenyl moiety is a common feature in many natural products and synthetic drugs, often contributing to receptor binding and metabolic stability. Therefore, **4',5'-Dimethoxy-2'-methylacetophenone** serves as a valuable building block for medicinal chemists exploring new chemical entities.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling **4',5'-Dimethoxy-2'-methylacetophenone**. Although a specific Safety Data Sheet (SDS) is not detailed in the search results, general guidelines for handling aromatic ketones should be followed.^{[8][9][10][11]}

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.^{[9][10]}
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.^[9] Avoid contact with skin and eyes.^{[8][9]} Wash hands thoroughly after handling.^[8]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.^{[8][9]} Keep away from strong oxidizing agents.
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.^[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 4',5'-Dimethoxy-2'-methylacetophenone | 24186-66-1 [sigmaaldrich.com]
- 3. 4',5'-Dimethoxy-2'-methylacetophenone | C11H14O3 | CID 2795267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 4'-Methylacetophenone: Applications in Medicinal chemistry and its Health Hazards_Chemicalbook [chemicalbook.com]
- 7. vinatiorganics.com [vinatiorganics.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. bg.cpachem.com [bg.cpachem.com]
- To cite this document: BenchChem. [4',5'-Dimethoxy-2'-methylacetophenone chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1363962#4-5-dimethoxy-2-methylacetophenone-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com